N-(1,3-benzothiazol-2-yl)-2-{[1-(3-chlorophenyl)-1H-imidazol-2-yl]sulfanyl}acetamide
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Overview
Description
N-(1,3-benzothiazol-2-yl)-2-{[1-(3-chlorophenyl)-1H-imidazol-2-yl]sulfanyl}acetamide is a complex organic compound that features a benzothiazole ring, an imidazole ring, and a chlorophenyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(1,3-benzothiazol-2-yl)-2-{[1-(3-chlorophenyl)-1H-imidazol-2-yl]sulfanyl}acetamide typically involves multi-step organic reactions. One possible route could involve the initial formation of the benzothiazole ring, followed by the introduction of the imidazole ring and the chlorophenyl group. Specific reagents and catalysts, such as sulfur-containing compounds and halogenating agents, may be used under controlled conditions to achieve the desired product.
Industrial Production Methods
Industrial production of this compound would likely involve scaling up the laboratory synthesis methods. This could include optimizing reaction conditions, such as temperature, pressure, and solvent choice, to maximize yield and purity. Continuous flow reactors and other advanced manufacturing techniques might be employed to ensure consistent production.
Chemical Reactions Analysis
Types of Reactions
N-(1,3-benzothiazol-2-yl)-2-{[1-(3-chlorophenyl)-1H-imidazol-2-yl]sulfanyl}acetamide can undergo various chemical reactions, including:
Oxidation: The compound may be oxidized to introduce additional functional groups or to modify existing ones.
Reduction: Reduction reactions could be used to remove oxygen-containing groups or to alter the oxidation state of certain atoms.
Substitution: The compound can participate in substitution reactions, where one functional group is replaced by another.
Common Reagents and Conditions
Common reagents for these reactions might include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and halogenating agents like thionyl chloride. Reaction conditions would vary depending on the desired transformation but could include specific temperatures, solvents, and catalysts.
Major Products Formed
The major products formed from these reactions would depend on the specific reagents and conditions used. For example, oxidation might yield sulfoxides or sulfones, while substitution reactions could introduce new aromatic or aliphatic groups.
Scientific Research Applications
Chemistry: As a building block for more complex molecules or as a reagent in organic synthesis.
Biology: Potential use as a probe or inhibitor in biochemical assays.
Medicine: Possible applications in drug discovery and development, particularly for targeting specific enzymes or receptors.
Industry: Use in the production of advanced materials or as a catalyst in chemical processes.
Mechanism of Action
The mechanism of action for N-(1,3-benzothiazol-2-yl)-2-{[1-(3-chlorophenyl)-1H-imidazol-2-yl]sulfanyl}acetamide would depend on its specific application. In a biological context, it might interact with molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The pathways involved could include signal transduction, metabolic processes, or gene expression regulation.
Comparison with Similar Compounds
Similar Compounds
Similar compounds might include other benzothiazole derivatives, imidazole-containing molecules, and chlorophenyl-substituted compounds. Examples could be:
- Benzothiazole-2-thiol
- 1-(3-chlorophenyl)-1H-imidazole
- 2-(chlorophenylthio)acetamide
Uniqueness
N-(1,3-benzothiazol-2-yl)-2-{[1-(3-chlorophenyl)-1H-imidazol-2-yl]sulfanyl}acetamide is unique due to its specific combination of functional groups and structural features. This uniqueness could confer distinct chemical reactivity, biological activity, or physical properties compared to similar compounds.
Properties
IUPAC Name |
N-(1,3-benzothiazol-2-yl)-2-[1-(3-chlorophenyl)imidazol-2-yl]sulfanylacetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H13ClN4OS2/c19-12-4-3-5-13(10-12)23-9-8-20-18(23)25-11-16(24)22-17-21-14-6-1-2-7-15(14)26-17/h1-10H,11H2,(H,21,22,24) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GDAXXNUSWNWKQV-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)N=C(S2)NC(=O)CSC3=NC=CN3C4=CC(=CC=C4)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H13ClN4OS2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
400.9 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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